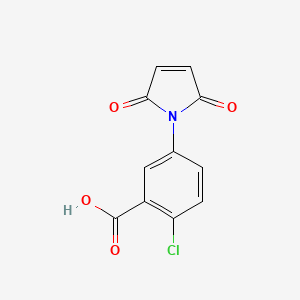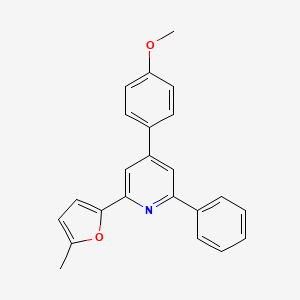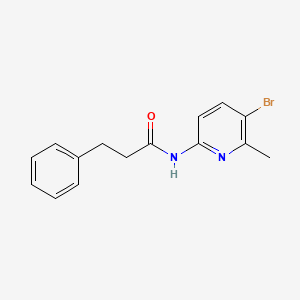
N-(5-bromo-6-methyl-2-pyridinyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methyl-2-pyridinyl)-3-phenylpropanamide, also known as BMPPA, is a chemical compound that has been studied extensively for its potential use in scientific research. It belongs to the class of compounds known as pyridines and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
N-(5-bromo-6-methyl-2-pyridinyl)-3-phenylpropanamide acts as a potent inhibitor of PKC, which is a key enzyme involved in the regulation of neurotransmitter release and synaptic plasticity. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, and it plays a critical role in the regulation of synaptic plasticity, learning, and memory. By inhibiting PKC, this compound can reduce the release of neurotransmitters and alter synaptic plasticity, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its role as a PKC inhibitor, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-bromo-6-methyl-2-pyridinyl)-3-phenylpropanamide for lab experiments is its potent inhibitory effect on PKC, which makes it a useful tool for studying the role of PKC in various biological processes. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other PKC inhibitors. However, one limitation of this compound is that it may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-3-phenylpropanamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of neurological disorders and cancer. Another potential direction is the investigation of the off-target effects of this compound on other enzymes and proteins, which could help to clarify its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different experimental applications.
Synthesis Methods
N-(5-bromo-6-methyl-2-pyridinyl)-3-phenylpropanamide can be synthesized using a variety of methods, including the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with 3-phenylpropanoyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid.
Scientific Research Applications
N-(5-bromo-6-methyl-2-pyridinyl)-3-phenylpropanamide has been studied for its potential use in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a key role in the regulation of neurotransmitter release and synaptic plasticity. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and prostate cancer cells. Additionally, this compound has been investigated as a potential lead compound for the development of new drugs for the treatment of neurological disorders and cancer.
properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-11-13(16)8-9-14(17-11)18-15(19)10-7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZBXTSYACZJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)CCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)

![4-({[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5860606.png)
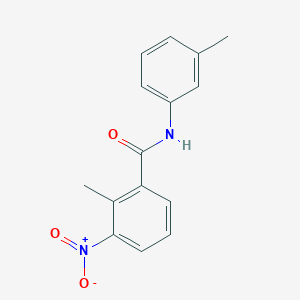


![2-(3,5-dimethylphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5860631.png)
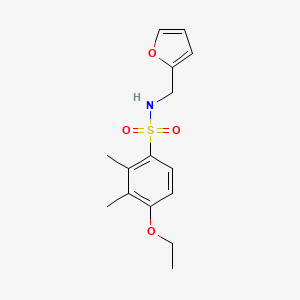
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
![3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)

